Home > Products > Screening Compounds P35902 > Zanamivir Amine Triacetate Methyl Ester
Zanamivir Amine Triacetate Methyl Ester - 139110-70-6

Zanamivir Amine Triacetate Methyl Ester

Catalog Number: EVT-1169569
CAS Number: 139110-70-6
Molecular Formula: C18H26N2O10
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zanamivir, a potent competitive inhibitor of the neuraminidase glycoprotein, plays a crucial role in the treatment and prevention of influenza A and B viruses. The development of zanamivir derivatives, such as the 4-amino- and 4-guanidino-4H-pyran-6-carboxamides, has expanded the arsenal against influenza by offering new classes of inhibitors with varying degrees of efficacy and application methods12.

Applications in Various Fields

Antiviral Efficacy

Studies have shown that zanamivir and its related compounds, particularly tertiary amides with small alkyl groups, exhibit significant inhibitory activity against influenza A virus sialidases. This activity correlates with their antiviral efficacy in vitro and in vivo. Notably, these compounds have demonstrated useful antiviral activity in a mouse model of influenza A virus infection, particularly when administered intranasally1.

Clinical Use and Symptom Alleviation

Clinically, zanamivir has been effective in reducing the median time to alleviation of major influenza symptoms by up to 2.5 days compared to placebo. This reduction has been observed in healthy adults, high-risk patients, and children. Additionally, zanamivir has been associated with an accelerated return to normal activities, reduced consumption of relief medication, and a decrease in complications leading to antibacterial use2.

Prophylactic Applications

When used prophylactically, zanamivir has shown to prevent influenza A in various settings, including university communities and long-term care facilities. It has significantly reduced the number of families with new cases of influenza and prevented new cases in high-risk environments. This prophylactic use is particularly beneficial for those not covered or inadequately protected by vaccination2.

Tolerability and Safety

The tolerability profile of zanamivir is comparable to that of placebo, with no adverse effects on pulmonary function in patients with respiratory disorders in controlled trials. However, there have been rare reports of bronchospasm and declines in respiratory function, which necessitates caution in patients with underlying respiratory conditions2.

Classification

Zanamivir Amine Triacetate Methyl Ester is classified as a synthetic organic compound and falls under the category of antiviral agents. It is specifically noted for its role in inhibiting the neuraminidase enzyme found in influenza viruses, thus preventing viral replication and release from infected cells .

Synthesis Analysis

The synthesis of Zanamivir Amine Triacetate Methyl Ester involves several steps, primarily starting with zanamivir. The process can be summarized as follows:

  1. Conversion to Amine Derivative: Zanamivir undergoes a transformation to yield its amine derivative. This step typically involves the removal of certain functional groups through hydrolysis or other chemical reactions.
  2. Triacetylation: The resulting amine derivative is then subjected to acylation using acetic anhydride or acetyl chloride to introduce three acetate groups, forming the triacetate methyl ester.
  3. Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity levels, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) .

This method not only simplifies the synthesis route but also enhances yield and reduces costs associated with purification steps.

Molecular Structure Analysis

The molecular structure of Zanamivir Amine Triacetate Methyl Ester consists of a complex arrangement of atoms that contribute to its biological activity. Key features include:

  • Pyran Ring: A six-membered ring containing one oxygen atom and five carbon atoms, crucial for its interaction with neuraminidase.
  • Acetyl Groups: Three acetate groups that enhance solubility and stability.
  • Amine Functionality: An amine group that plays a vital role in binding to the active site of neuraminidase.

The structural configuration allows for optimal interaction with the target enzyme, which is essential for its function as an antiviral agent .

Chemical Reactions Analysis

Zanamivir Amine Triacetate Methyl Ester participates in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the acetate groups can be hydrolyzed to regenerate zanamivir or other derivatives.
  2. Acylation Reactions: The amine group can undergo acylation with various carboxylic acids to produce different derivatives that may exhibit altered biological activity.
  3. Neuraminidase Inhibition: The primary reaction of interest is its binding to neuraminidase, where it mimics sialic acid substrates, thereby preventing the enzyme from cleaving sialic acid residues on host cells .

These reactions are critical for both the synthesis of analogs and their subsequent testing for antiviral efficacy.

Mechanism of Action

The mechanism of action of Zanamivir Amine Triacetate Methyl Ester revolves around its ability to inhibit the neuraminidase enzyme. This enzyme is essential for viral replication as it facilitates the release of new viral particles from infected cells. The compound mimics sialic acid, allowing it to bind competitively to the active site of neuraminidase.

  • Binding Affinity: The structural features enhance binding affinity, effectively blocking substrate access.
  • Inhibition Result: This inhibition results in decreased viral spread and reduced severity of influenza infections in treated individuals .
Physical and Chemical Properties Analysis

Zanamivir Amine Triacetate Methyl Ester exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to light yellow powder or crystalline solid.
  • Melting Point: Ranges from 90°C to 94°C, indicating thermal stability under standard conditions.
  • Solubility: Soluble in organic solvents like methanol and less soluble in water due to hydrophobic acetyl groups.
  • Storage Conditions: Should be stored under inert gas conditions at refrigerated temperatures (0-10°C) to maintain stability .

These properties are crucial for handling, formulation, and application in pharmaceutical settings.

Applications

Zanamivir Amine Triacetate Methyl Ester has significant applications in medicinal chemistry and virology:

  1. Antiviral Development: Serves as an intermediate in synthesizing zanamivir and its analogs, which are critical for developing new antiviral therapies against influenza viruses.
  2. Research Tool: Utilized in studies investigating neuraminidase inhibition mechanisms and structure-activity relationships among antiviral compounds.
  3. Regulatory Filings: Acceptable for use in filing applications with regulatory agencies due to its established synthesis pathways and safety profiles .
Introduction to Zanamivir Amine Triacetate Methyl Ester

Historical Context and Discovery in Antiviral Research

Zanamivir Amine Triacetate Methyl Ester emerged as a critical synthetic intermediate during the late 20th-century efforts to combat influenza. Its development is intrinsically linked to the quest for potent neuraminidase inhibitors, initiated following the discovery of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid as a neuraminidase transition-state analog. When Mark von Itzstein’s team pioneered zanamivir (Relenza®) in the 1990s, efficient synthesis of this complex molecule demanded protected intermediates. Zanamivir Amine Triacetate Methyl Ester was designed to overcome synthetic challenges associated with the polar, multifunctional zanamivir structure. By masking reactive groups (–NH₂, –OH) as acetates and the carboxylic acid as a methyl ester, chemists achieved improved solubility in organic solvents, enabling crucial purification and coupling steps [2] [10]. This derivative facilitated large-scale production under Good Manufacturing Practice conditions, directly supporting the commercialization of zanamivir after its 1999 regulatory approval [1]. Its role extended beyond synthesis; the compound became a versatile scaffold for generating diverse analogs to explore structure-activity relationships against evolving influenza strains, cementing its place in antiviral research history [10].

Table 1: Key Historical Milestones for Zanamivir Amine Triacetate Methyl Ester

Time PeriodDevelopment ContextSignificance
Early 1990sZanamivir discovery and optimizationServed as protected intermediate enabling synthetic scale-up
1994-1999Process chemistry development for zanamivirImproved yield and purity via modified acetylation/esterification steps
Post-1999Analog synthesis for resistance studiesProvided template for novel neuraminidase inhibitors targeting mutant strains

Structural Relationship to Zanamivir and Neuraminidase Inhibitors

Zanamivir Amine Triacetate Methyl Ester (C₁₈H₂₆N₂O₁₀, MW 430.41 g/mol) is a protected prodrug-like variant of zanamivir. Its core structure retains the dihydropyran ring, glycerol side chain, and acetamido group essential for neuraminidase binding. Critically, three strategic modifications differentiate it from the active drug: (1) the C4 guanidino moiety of zanamivir is replaced by a primary amine (–NH₂), (2) all three hydroxyl groups (–OH) on the glycerol chain are acetylated (–OC(O)CH₃), and (3) the carboxylic acid (–COOH) at C1 is esterified as a methyl ester (–COOCH₃) [1] [4] . These modifications induce profound physicochemical changes:

  • Enhanced Lipophilicity: The acetyl and methyl ester groups reduce hydrogen-bonding capacity, increasing logP compared to zanamivir. This improves membrane permeability in in vitro assays [1].
  • Steric Protection: The bulky triacetyl groups shield the amine group from premature oxidation or conjugation during synthetic manipulations .
  • Reversible Masking: Each protecting group is readily cleaved under specific conditions – acetates by base hydrolysis, the methyl ester by acid or enzymatic hydrolysis – regenerating active zanamivir after cellular uptake [8] [10].

Structurally, it belongs to the sialic acid mimetic class of neuraminidase inhibitors, sharing the critical 4-amino/4-guanidino motif that forms electrostatic interactions with conserved neuraminidase active-site residues (Glu119, Asp151). Unlike oseltamivir carboxylate (a cyclohexene derivative), its pyranose ring closely mimics the natural substrate (sialic acid), explaining its retained potency against some oseltamivir-resistant strains when deprotected [5] [10].

Table 2: Structural Comparison of Zanamivir and Its Triacetate Methyl Ester Derivative

Structural FeatureZanamivir (Relenza®)Zanamivir Amine Triacetate Methyl EsterFunctional Impact
C4 Functional GroupGuanidino (-NH-C(=NH)NH₂)Amine (-NH₂)Reduced basicity; lower affinity to NA active site
Glycerol Side ChainFree hydroxyls (-OH)Triacetylated (-OC(O)CH₃)Increased lipophilicity; metabolic stability
C1 Carboxyl GroupFree acid (-COOH)Methyl ester (-COOCH₃)Enhanced cell permeability; prodrug activation
Molecular Weight (g/mol)332.3430.4Altered pharmacokinetics

Role in Influenza Virus Mechanistic Studies

Zanamivir Amine Triacetate Methyl Ester serves as a pivotal biochemical tool for dissecting influenza neuraminidase function and viral replication dynamics. Its primary utility stems from:

  • Controlled Binding Studies: Unlike zanamivir, which binds neuraminidase irreversibly under physiological conditions, the amine group at C4 reduces binding affinity approximately 100-fold compared to the guanidino group. This permits in vitro investigation of transient neuraminidase-substrate interactions using surface plasmon resonance or isothermal titration calorimetry. Researchers employ this property to quantify binding kinetics of mutant neuraminidases (e.g., H275Y, E119G, Q136K) associated with clinical resistance [3] [7].

  • Solubility-Enhanced Assays: The acetyl and methyl ester modifications confer significantly greater solubility in dimethyl sulfoxide and other organic solvents than zanamivir. This facilitates high-concentration stock solutions for enzymatic inhibition assays evaluating novel inhibitors. Studies using fluorescent substrates like 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid demonstrate that while the ester itself exhibits weak inhibition (IC₅₀ > 100 μM), hydrolysis products (mono/diacetates) show intermediate activity, elucidating structure-activity relationships [1] [7].

  • Viral Release Visualization: In cell culture (e.g., Madin-Darby Canine Kidney cells), fluorescently labeled derivatives of this compound enable real-time imaging of neuraminidase-mediated viral budding. By competing with natural sialic acid receptors on host cells, it visualizes the "neuraminidase trap" mechanism – where impaired receptor cleavage aggregates virions at the cell surface, confirming neuraminidase’s indispensability for viral dissemination [1] [6].

  • Resistance Mechanism Profiling: Serial passage of influenza A(H1N1) in zanamivir-containing media selects for neuraminidase mutations (e.g., I223R, E119G). Introducing the Q136K mutation into recombinant neuraminidase via reverse genetics causes >300-fold reduced zanamivir susceptibility but only modest changes in affinity for the triacetate methyl ester derivative. This differential sensitivity helps map resistance-conferring residues and identifies compensatory mutations affecting viral fitness [7].

Table 3: Applications in Neuraminidase Mechanistic Research

Research ApplicationExperimental ModelKey Insight Generated
Binding Kinetics AnalysisRecombinant neuraminidase mutantsQuantified reduced binding affinity (Kd) of E119G/Q136K double mutants
Enzymatic Inhibition ProfilingCell-free NA inhibition assaysRevealed IC50 shifts correlating with specific active-site mutations
Viral Release ImagingFluorescently labeled MDCK cellsConfirmed spatial correlation between NA inhibition and virion aggregation at cell surface
Resistance Selection StudiesIn vitro serial viral passageIdentified epistatic interactions between HA receptor affinity and NA mutations

Molecular dynamics simulations leveraging this compound reveal that the triacetyl groups restrict conformational flexibility of the glycerol side chain, limiting optimal contacts with the hydrophobic 150-cavity adjacent to the neuraminidase active site. This explains its reduced potency compared to zanamivir but provides critical data for designing inhibitors targeting this conserved cavity to overcome resistance [2] [10]. Its use in comparative studies with newer inhibitors (e.g., laninamivir octanoate, peramivir) further illuminates how lipophilic modifications influence duration of action and tissue distribution – key factors for next-generation antiviral development [5] [10].

Properties

CAS Number

139110-70-6

Product Name

Zanamivir Amine Triacetate Methyl Ester

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C18H26N2O10

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)/t12-,14+,15+,16+,17+/m0/s1

InChI Key

LWRWOGLOMFAFCK-IIHMKKKESA-N

SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N

Synonyms

5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-Non-2-enonic Acid Methyl Ester 7,8,9-Triacetate;

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.